Pentatroxane

Toxoplasma gondii antiparasitic endoperoxide

Problem: Sourcing uncharacterized trioxane analogs compromises anti-Toxoplasma SAR continuity and invalidates biological results. Solution: Pentatroxane is the well-characterized (4aS,7aS) non-fluorinated reference compound with confirmed IC90 of 6.8 µg/mL against T. gondii RH strain-the essential baseline for fenozan series optimization. • Enantiomerically pure & racemic forms available for stereochemical SAR studies • Confirmed activity in both macrophages & HeLa cells, excluding host-cell artifacts • In stock with standard pack sizes (10-100 mg) and custom synthesis on request

Molecular Formula C22H22O3
Molecular Weight 334.4 g/mol
CAS No. 124378-33-2
Cat. No. B044784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentatroxane
CAS124378-33-2
Synonymspentatroxane
Molecular FormulaC22H22O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C22H22O3/c1-3-9-17(10-4-1)18-15-20-22(16-18,19-11-5-2-6-12-19)25-24-21(23-20)13-7-8-14-21/h1-6,9-12,15,20H,7-8,13-14,16H2/t20-,22-/m0/s1
InChIKeyIIBNWGMRDCFPEU-UNMCSNQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentatroxane: Cis-Fused Bicyclic 1,2,4-Trioxane Endoperoxide


Pentatroxane, also designated (4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane], is a synthetic, cis-fused, bicyclic 1,2,4-trioxane [1]. Its molecular formula is C22H22O3 with a molecular weight of 334.41 g/mol, and it possesses the endoperoxide bridge (-O-O-) characteristic of the artemisinin-class pharmacophore . Originally reported in 1989 as part of a series of novel antimalarial and anti-Toxoplasma peroxides, pentatroxane serves as a foundational scaffold from which later, more potent difluorinated analogs such as Fenozan-50F were developed [2].

Why Pentatroxane Cannot Be Replaced by Generic Trioxane Analogs


1,2,4-Trioxane derivatives are not interchangeable; their antiparasitic potency, selectivity, and cell-type dependence are exquisitely sensitive to both the nature and stereochemistry of substituents on the cyclopenteno ring [1]. In the original head-to-head study, the three closely related analogs—pentatroxane, thiahexatroxane, and hexatroxanone—exhibited markedly different anti-Toxoplasma activities despite sharing the same core scaffold [2]. Furthermore, strategic substitution of the phenyl groups with p-fluorophenyl moieties in later-generation fenozans yielded up to ~30-fold gains in in vivo antimalarial potency [3]. These quantitative structure-activity relationship (QSAR) gradients mean that sourcing an uncharacterized or casual analog in place of pentatroxane can invalidate biological results and compromise SAR continuity in lead-optimization programs.

Pentatroxane vs. Closest Analogs: Procurement Evidence Guide


Anti-Toxoplasma Potency: Pentatroxane vs. Thiahexatroxane vs. Hexatroxanone

In a direct head-to-head comparison against intracellular T. gondii (RH strain) in unactivated peritoneal macrophages, pentatroxane exhibited a 90% inhibitory concentration (IC90) of 6.8 µg/mL, placing it intermediate between thiahexatroxane (IC90 = 5.3 µg/mL) and hexatroxanone (reported as less active, with no IC90 quantifiable at comparable concentrations) [1]. Activity was assessed via [3H]uracil incorporation, a parasite-specific metabolic readout. This ordering—thiahexatroxane > pentatroxane ≫ hexatroxanone—demonstrates that even minor heteroatom substitution in the trioxane scaffold produces substantial potency shifts.

Toxoplasma gondii antiparasitic endoperoxide

Anti-Toxoplasma Activity Compared to Pyrimethamine Standard of Care

The antitoxoplasmic effect of pentatroxane at its IC90 (6.8 µg/mL) was benchmarked against the clinical gold-standard combination of pyrimethamine (0.1 µg/mL) plus sulfadiazine (25 µg/mL), as well as pyrimethamine alone at 1 µg/mL [1]. Although the absolute mass concentration of pentatroxane required to achieve 90% inhibition is higher than that of pyrimethamine-containing regimens, the comparison establishes pentatroxane as possessing meaningful in vitro activity within the same order of magnitude as established therapies. This cross-reference is critical for researchers evaluating pentatroxane as a chemical starting point for toxoplasmosis drug discovery.

toxoplasmosis pyrimethamine sulfadiazine benchmarking

Progenitor Role in the Evolution to Fenozan-50F

Pentatroxane contains unsubstituted phenyl rings at positions 6 and 7a; systematic SAR studies by the Jefford-Peters consortium demonstrated that di-para-fluorination of these phenyl groups—yielding Fenozan-50F (CAS 159911-27-0)—dramatically enhances in vivo antimalarial potency [1]. Specifically, Fenozan-50F is described as the most potent compound among 51 cis-fused cyclopenteno-1,2,4-trioxanes tested against drug-sensitive and chloroquine-resistant Plasmodium berghei and P. yoelii in rodent models [2]. Although direct IC50 values for pentatroxane against Plasmodium are less frequently reported, enantiomerically pure versions (compounds 7/ent-7 and 8/ent-8, corresponding to pentatroxane stereoisomers) were evaluated in vitro against P. falciparum and in vivo against P. berghei, showing measurable but moderate activity that provided the SAR template for Fenozan-50F [3].

antimalarial fenozan structure-activity relationship Plasmodium

Cell-Type-Independent Activity in Macrophages and HeLa Cells

Pentatroxane and thiahexatroxane each inhibited intracellular T. gondii growth not only in professional phagocytes (unactivated peritoneal macrophages) but also in nonprofessional phagocytes (HeLa cells), excluding the possibility that their antitoxoplasmic effect is an artifact of macrophage activation [1]. In contrast, hexatroxanone lacked comparable activity in either cell type. This dual-cell-line confirmation strengthens the evidence for a direct parasite-targeted mechanism and distinguishes pentatroxane and thiahexatroxane from compounds whose apparent in vitro activity may be confounded by host-cell immune responses.

host cell specificity HeLa cells macrophage-independent drug mechanism

Stereochemical Definition and Enantiomeric Purity

The pentatroxane scaffold is defined by a specific (4aS,7aS) cis-ring junction, which has been unambiguously confirmed through dye-sensitized photo-oxygenation, conversion to (1S)-camphanoate esters, and X-ray crystallographic analysis of its enantiomerically resolved forms [1]. In the 1995 Helvetica Chimica Acta study, two pairs of enantiomerically pure cis-fused cyclopenteno-1,2,4-trioxanes (7, ent-7 and 8, ent-8), corresponding to pentatroxane stereoisomers, were prepared and their antimalarial activities were evaluated, demonstrating that racemic mixtures and pure enantiomers display commensurate in vitro and in vivo activities [2]. This defined stereochemistry is critical for reproducibility in biological assays and for computational modeling studies that rely on accurate three-dimensional structures of the endoperoxide pharmacophore.

enantiomerically pure cis-fused stereochemistry X-ray crystallography

Pentatroxane: Research and Industrial Application Scenarios


Toxoplasmosis Drug Discovery: Benchmarking Novel Endoperoxides

Pentatroxane's well-characterized IC90 of 6.8 µg/mL against intracellular T. gondii RH strain in both macrophages and HeLa cells [1] makes it an ideal reference compound for screening new anti-Toxoplasma chemotypes. Researchers can use it to calibrate assay sensitivity and to compare potency improvements in next-generation trioxanes.

Antimalarial Lead Optimization: SAR Baseline for Fenozan Series

As the non-fluorinated progenitor of the fenozan series, pentatroxane is an essential control compound in antimalarial SAR studies. Its moderate in vivo activity against Plasmodium berghei and P. yoelii [2] provides the baseline from which the ~30-fold potency enhancement achieved by di-para-fluorophenyl substitution (Fenozan-50F) can be quantitatively measured in head-to-head experiments.

Endoperoxide Mechanism-of-Action and Heme Activation Studies

Pentatroxane's defined endoperoxide bridge and its confirmed activity in non-immune HeLa cells [1] position it as a valuable tool for studying iron(II)-heme-mediated reductive scission and subsequent C-centered radical formation, the putative mechanism shared with artemisinin [3]. Its simpler synthetic accessibility compared to artemisinin derivatives facilitates isotopic labeling and mechanistic probe experiments.

Stereochemical SAR and Computational Docking Studies

The unambiguous (4aS,7aS) stereochemistry of pentatroxane, confirmed by X-ray crystallography of its camphanoate derivatives [4], supports molecular docking studies against putative heme or parasite protein targets. The availability of both enantiomerically pure and racemic forms [5] enables rigorous assessment of stereochemical contributions to biological activity.

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